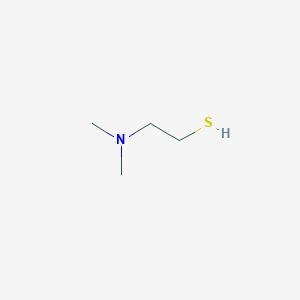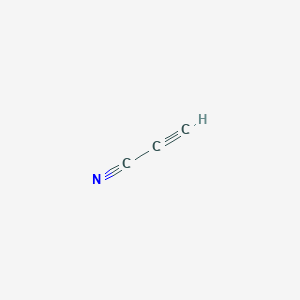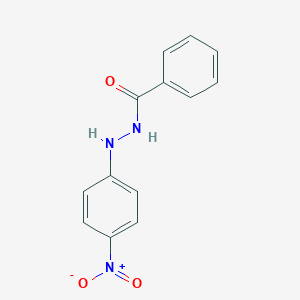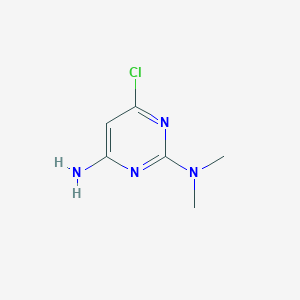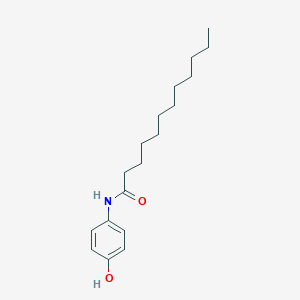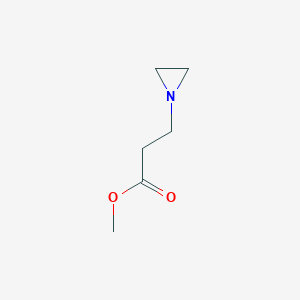
Diphenylmethane
Vue d'ensemble
Description
Diphenylmethane is an organic compound with the formula (C6H5)2CH2, often abbreviated as CH2Ph2 . It consists of methane wherein two hydrogen atoms are replaced by two phenyl groups . It is a white solid and is a common skeleton in organic chemistry .
Synthesis Analysis
Diphenylmethane is prepared by the Friedel–Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminium chloride . It has also been prepared from benzene, methylene chloride, and aluminum chloride, and from benzene, formaldehyde, ethanol, and concentrated sulfuric acid .Molecular Structure Analysis
The molecular formula of Diphenylmethane is C13H12 . It belongs to the class of compounds known as diarylmethanes, where it actively has two phenyl (C6H5) groups attached to a central methane (CH4) carbon .Chemical Reactions Analysis
The methylene group in diphenylmethane is mildly acidic with a pKa of 32.2, and so can be deprotonated with sodium amide . The resulting carbanion can be alkylated . For example, treatment with n-bromobutane produces 1,1-diphenylpentane in 92% yield .Physical And Chemical Properties Analysis
Diphenylmethane is a colorless oil with a density of 1.006 g/mL . It has a melting point of 22 to 24 °C and a boiling point of 264 °C . It is insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique
Synthesis of Luminogens for Aggregation-Induced Emission (AIE)
Diphenylmethane is widely used in the synthesis of luminogens for aggregation-induced emission (AIE) . AIE luminogens are a class of fluorescent materials that emit light when they aggregate, which is contrary to the behavior of most fluorescent materials. This unique property makes them useful in various fields such as bio-imaging, sensing, and optoelectronics.
Preparation of Polymerization Initiator
Diphenylmethane is used in the preparation of a polymerization initiator, diphenylmethyl potassium (DPMK) . DPMK is used to initiate the polymerization of certain types of polymers. The use of DPMK allows for controlled polymerization, which is crucial in the synthesis of well-defined polymers with specific properties.
Synthesis of Cross-Linked Polyisocyanide
Diphenylmethane is used in the synthesis of cross-linked polyisocyanide . This material has been used as a nitrite electrochemical probe, providing a means to detect nitrite levels in various environments. This could be particularly useful in monitoring nitrite levels in environmental and industrial settings.
Production of N-Doped Carbon Precursor
Diphenylmethane-based cross-linked polyisocyanide can be used as a precursor for the production of nitrogen-doped porous carbon material . This material has shown promising electrochemical performance, with potential applications in energy storage as an electrode material.
Antimicrobial Properties
Diphenylmethane derivatives have been investigated for their antimicrobial properties . Some compounds in this class have demonstrated efficacy against bacteria, fungi, and other microorganisms. This antimicrobial activity makes them potential candidates for the development of new antibiotics or antifungal agents.
Synthesis of Dendrimeric Polycyclic Aromatic Hydrocarbon (PAH)
Diphenylmethane is one of the precursors in the synthesis of a dendrimeric polycyclic aromatic hydrocarbon (PAH), hexakis [4- (1,1,2-triphenyl-ethenyl) phenyl] benzene . PAHs have various applications in organic electronics and photonics due to their unique electronic and optical properties.
Mécanisme D'action
Target of Action
Diphenylmethane is an organic compound with the formula (C6H5)2CH2 . It is a common skeleton in organic chemistry . .
Mode of Action
It has been observed that diphenylmethane species can accumulate within zeolite pores and subsequently decompose .
Biochemical Pathways
It is known that diphenylmethane is widely used in the synthesis of luminogens for aggregation-induced emission (aie) and used in the preparation of a polymerization initiator, diphenylmethyl potassium (dpmk) .
Result of Action
Prolonged or repeated exposure to high concentrations of diphenylmethane may lead to skin, eye, and respiratory system irritation. In addition, there is a possibility of central nervous system stimulation and liver damage if it is absorbed into the body .
Action Environment
The action of diphenylmethane can be influenced by environmental factors. For example, the U.S. Environmental Protection Agency (EPA) has expressed concerns about potential health effects that may result from exposures to the consumer or self-employed worker while using products containing uncured (unreacted) diisocyanates (e.g., spray applied foam sealants, adhesives, and coatings) or incidental exposures to the general population while such products are used in or around buildings including homes or schools .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZYITDELCSZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041891 | |
| Record name | Diphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; mp = 26.5 deg C; [Hawley] Liquid; [MSDSonline] Forms needles with a harsh geranium-like odor; [Ullmann] | |
| Record name | Benzene, 1,1'-methylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylmethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2699 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
264.5 °C | |
| Record name | 1,1'-METHYLENEBISBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
130 °C, 266 °F (130 °C) (CLOSED CUP) | |
| Record name | Diphenylmethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2699 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1'-METHYLENEBISBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 14.1 mg/L at 25 °C, In water, 14.5 mg/L, Freely soluble in alcohol, ether, chloroform, hexane, benzene; insoluble in liquid ammonia, >10% in both ethyl ether, ethanol and chloroform. | |
| Record name | 1,1'-METHYLENEBISBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3421 at 10 °C/4 °C (solid); 1.0008 at 26 °C/4 °C (liquid) | |
| Record name | 1,1'-METHYLENEBISBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.8 (Air= 1) | |
| Record name | 1,1'-METHYLENEBISBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00821 [mmHg], Vapor pressure = 1 mm Hg at 76 °C, 10 mm Hg at 122.8 °C, 40 mm Hg at 157.8 °C, 100 mm Hg at 186.3 °C, 400 mm Hg at 237.5 °C, 0.00821 mm Hg at 25 °C | |
| Record name | Diphenylmethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2699 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1'-METHYLENEBISBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Diphenylmethane | |
Color/Form |
Orthorhombic needles, Long, colorless needles, Liquid | |
CAS RN |
101-81-5 | |
| Record name | Diphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Methylenebisbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-methylenebis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3E387I0BC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1'-METHYLENEBISBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
25.4 °C | |
| Record name | 1,1'-METHYLENEBISBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5141 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of diphenylmethane?
A1: Diphenylmethane has the molecular formula C13H12 and a molecular weight of 168.23 g/mol.
Q2: Are there any interesting spectroscopic features of diphenylmethane?
A: Yes, the UV spectrum of diphenylmethane shows two maxima, λmax at 265 mμ and λmax at 313 mμ. [] This is similar to the spectrum of 4,4'-di-[dimethylamino]-diphenylmethane. [] Additionally, infrared spectroscopy and 1H-NMR have been used to confirm the structure of diphenylmethane derivatives. [, ]
Q3: What is the conformational flexibility of diphenylmethane?
A: Diphenylmethane exhibits conformational flexibility, especially in systems with short aliphatic bridges like [4.1]-bridged systems. [] This flexibility can be studied using techniques like UV spectroscopy and temperature-dependent 1H NMR. []
Q4: What are the applications of diphenylmethane derivatives in material science?
A: Diphenylmethane diisocyanate (MDI) is a crucial component in polyurethane production. [, , ] Polyurethanes are versatile materials used in various applications, including foams, elastomers, and coatings. [, , ]
Q5: How does the structure of polyester polyols impact the properties of thermoplastic polyurethane elastomers made with diphenylmethane diisocyanate?
A: The sequence structure of polyester polyols significantly influences the properties of thermoplastic polyurethane elastomers synthesized with diphenylmethane diisocyanate. For instance, using polyester polyols with a more ordered structure leads to higher reactivity with diphenylmethane diisocyanate and improved microphase separation in the resulting thermoplastic polyurethane elastomers. []
Q6: Can diphenylmethane derivatives act as catalysts?
A: Yes, diphenylmethane derivatives with guanidine units can catalyze HPNP transesterification reactions. []
Q7: How does modifying the spacer group in bifunctional diphenylmethane-based artificial phosphodiesterases affect catalytic efficiency?
A: Substituting the methylene group in the diphenylmethane spacer with bulkier groups like cyclohexylidene and adamantylidene enhances catalytic efficiency. [] This enhancement is attributed to both entropic and electronic factors. []
Q8: How is computational chemistry used to study diphenylmethane?
A: Computational techniques like Density Functional Theory (DFT) are used to calculate the torsional energy surfaces of diphenylmethane, providing insights into its conformational preferences. [] These calculations help understand the molecule's structural flexibility and potential energy barriers for different conformations.
Q9: Can you elaborate on the application of computational methods to understand vibronic coupling in diphenylmethane derivatives?
A: Theoretical models, parameterized using time-dependent density functional theory and equation of motion coupled cluster calculations, successfully explain the vibronic coupling observed in the jet-cooled spectra of partly deuterated diphenylmethane (DPM-d5). [, ] These models provide insights into the influence of vibronic effects on spectral features like intensity, transition dipole moments, and localization/delocalization of wavefunctions. [, ]
Q10: How do structural modifications of diphenylmethane influence the activity of P450cam monooxygenase?
A: Engineering the active site of P450cam monooxygenase by altering specific residues, such as F87, Y96, and L244, can change its substrate specificity to accept diphenylmethane. [] Modifications at position 396 can further fine-tune the enzyme's activity and product distribution. []
Q11: Does diphenylmethane pose any environmental concerns?
A: While diphenylmethane itself hasn't been highlighted as a major environmental concern in these studies, its chlorinated derivatives like DDT are known for their persistence and bioaccumulation in the environment. []
Q12: Are there any studies on the environmental fate of polymeric MDI?
A: Yes, studies simulating accidental polymeric MDI pollution in artificial ponds found that it primarily polymerizes into inert polyurea on the sediment, releasing carbon dioxide. [] While this process temporarily influences the water's pH, no direct adverse effects on pelagic organisms were observed. []
Q13: What is the role of diphenylmethane in understanding lignin structure?
A: Diphenylmethane structures within lignin contribute to its complex structure. [] Studies have investigated the contribution of different diphenylmethane model compounds to nitrobenzene oxidation products, a technique used to analyze lignin structure. [] These findings suggest the need to reassess the assumption that diphenylmethanes do not yield oxidation products in this analytical method. []
Q14: How is diphenylmethane and its metabolites analyzed?
A: Several analytical techniques are employed, including:* Gas Chromatography: Used to analyze diphenylmethane breakdown products in model marine ecosystems. []* Thin Layer Chromatography: Employed in conjunction with 14C-determination to quantify diphenylmethane metabolites like benzhydrol and hydroxydiphenylmethanes in rat urine, feces, and bile. [] * High-Performance Liquid Chromatography (HPLC): Used to determine the purity of synthesized N,N′-(4,4′-diphenylmethane)bismaleimide. []
Q15: What are the applications of diphenylmethane in the synthesis of other compounds?
A: Diphenylmethane is a valuable starting material for synthesizing various compounds, including:* Diphenylmethane diisocyanate (MDI): A key ingredient in polyurethane production, synthesized via phosgenation of diphenylmethane diamine. [, , , ]* Polydiphenylmethanepyromellitimide: A novel polyimide formed by the condensation polymerization of pyromellitic dianhydride with diphenylmethane diisocyanate. []* Amino-ketoxime derivatives: Synthesized by reacting chloroketoxime derivatives of diphenylmethane with amines like 9-ethyl-3-aminocarbazole and 4-amino-N-phenylaniline. []
Q16: Has diphenylmethane been used in immunological studies?
A: Yes, diphenylmethane diisocyanate (MDI) is known to cause occupational respiratory and systemic diseases. [] Studies have investigated the immunological responses to MDI exposure, including skin prick tests and analysis of specific antibodies in serum. []
Q17: What is the historical context of diphenylmethane research?
A: Research on diphenylmethane and its derivatives has evolved significantly over time, with early studies focusing on its synthesis and basic properties. [, ] Later research explored its use in polymer chemistry, particularly in the production of polyurethanes and polyimides. [, , , , , , , , , ] More recently, researchers have investigated its environmental fate, biodegradation, and potential applications in fields like catalysis. [, , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

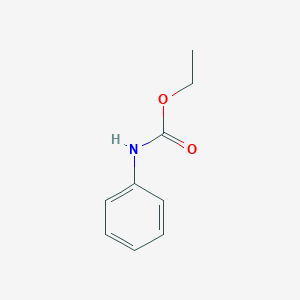

![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
